molecular formula C11H10ClNO4S B13185758 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13185758
M. Wt: 287.72 g/mol
InChI Key: KAEFGVGNVUZYMA-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a sulfonyl chloride group, and an ethoxyphenyl substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-(2-Ethoxyphenyl)-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

3-(2-Ethoxyphenyl)-1,2-oxazole+Chlorosulfonic acid3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride\text{3-(2-Ethoxyphenyl)-1,2-oxazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-(2-Ethoxyphenyl)-1,2-oxazole+Chlorosulfonic acid→3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base (e.g., NaOH)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules.

    Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride

Uniqueness

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. The ethoxy group can also affect the compound’s interactions with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C11H10ClNO4S

Molecular Weight

287.72 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C11H10ClNO4S/c1-2-16-10-6-4-3-5-8(10)9-7-11(17-13-9)18(12,14)15/h3-7H,2H2,1H3

InChI Key

KAEFGVGNVUZYMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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